2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride
Description
2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride is a synthetic organic compound characterized by a disulfide (-S-S-) bridge connecting two distinct moieties: a 2-acetamidoethyl group and a 2-(decylamino)ethyl group. The hydrochloride salt enhances its solubility in aqueous environments, a critical feature for pharmaceutical or biochemical applications. For instance, disulfide-containing compounds often exhibit redox-sensitive behavior, making them relevant in drug delivery or enzyme inhibition contexts .
Properties
CAS No. |
15386-70-6 |
|---|---|
Molecular Formula |
C16H35ClN2OS2 |
Molecular Weight |
371.0 g/mol |
IUPAC Name |
2-(2-acetamidoethyldisulfanyl)ethyl-decylazanium;chloride |
InChI |
InChI=1S/C16H34N2OS2.ClH/c1-3-4-5-6-7-8-9-10-11-17-12-14-20-21-15-13-18-16(2)19;/h17H,3-15H2,1-2H3,(H,18,19);1H |
InChI Key |
GZTPMBFNRJJIGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[NH2+]CCSSCCNC(=O)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride typically involves the reaction of 2-acetamidoethyl disulfide with decylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amines or amides.
Scientific Research Applications
2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating protein function through disulfide bond formation and reduction.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamidoethyl 2-(decylamino)ethyl disulfide hydrochloride involves its ability to form and break disulfide bonds. This property allows it to interact with various molecular targets, including proteins and enzymes, potentially altering their function. The compound can modulate redox states and participate in signaling pathways that depend on disulfide bond dynamics.
Comparison with Similar Compounds
Table 1: Key Structural Features
Key Observations:
- The target compound shares the 2-acetamidoethyl group with Arhalofenate and Compound 11, which may influence solubility and metabolic stability .
- The decylaminoethyl moiety is structurally analogous to the decylaminoethyl group in Telavancin, a glycopeptide antibiotic. This long alkyl chain may enhance membrane permeability or hydrophobic interactions .
- Unlike Telavancin, the target compound lacks a macrocyclic backbone, suggesting differences in biological targets and mechanisms.
Physicochemical Properties
Table 2: Physicochemical Profiles
Notes:
- *Estimated molecular weight based on structural analogs.
- The hydrochloride salt in the target compound likely improves solubility compared to non-ionic analogs like Compound 11 .
- Telavancin’s high molecular weight and hydrophobicity reflect its complex glycopeptide structure, contrasting with the simpler disulfide scaffold of the target compound .
Functional and Pharmacological Comparisons
Table 3: Functional Activities
Key Insights:
- Telavancin demonstrates the therapeutic relevance of decylaminoethyl groups in enhancing antimicrobial activity via membrane anchoring .
- Arhalofenate highlights the pharmacological utility of acetamidoethyl esters in targeting uric acid transporters, suggesting similar moieties in the target compound might be optimized for specific receptor interactions .
- The disulfide bridge in the target compound could enable redox-responsive behavior, a feature exploited in prodrug designs or intracellular drug release systems.
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